N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core fused to a thiophene ring, with a 1-methylpyrazole-5-carboxamide substituent. The benzo[d]thiazole moiety contributes to π-π stacking interactions in biological targets, while the pyrazole carboxamide enhances solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-20-12(6-8-17-20)14(21)19-15-10(7-9-22-15)16-18-11-4-2-3-5-13(11)23-16/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFODMMMFSLEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid into prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, this compound prevents this conversion, thereby disrupting the pathway and reducing inflammation.
Pharmacokinetics
The compound’s anti-inflammatory activity was evaluated in vitro, suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes and the subsequent reduction in the production of inflammatory mediators. This leads to a decrease in inflammation, as evidenced by the compound’s anti-inflammatory activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents can affect its bioavailability and distribution in the body. Additionally, the compound’s stability can be influenced by factors such as temperature and pH. .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole ring : Known for its diverse biological activities.
- Benzothiazole moiety : Contributes to the compound's bioactivity.
- Thiophene ring : Enhances the molecular interactions with biological targets.
The molecular formula is , with a molecular weight of 299.35 g/mol.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit potent antimicrobial properties. For instance, studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
2. Anti-inflammatory Activity
The compound has also been tested for its anti-inflammatory properties. In vivo studies demonstrated that it significantly reduces inflammation in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs like indomethacin .
3. Anticancer Activity
This compound has shown promising anticancer effects:
- Cell Line Studies : It exhibited cytotoxic activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (μM) | Reference Drug |
|---|---|---|
| Jurkat | <10 | Doxorubicin |
| HT-29 | <15 | Cisplatin |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. The benzothiazole and thiophene rings facilitate binding to biological targets through hydrophobic interactions and hydrogen bonding .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of several pyrazole derivatives, this compound was found to be among the most effective against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed significant apoptosis induction in cancer cell lines through mitochondrial pathway activation. The results suggest that it could serve as a template for designing new anticancer agents targeting similar pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Diversity and Substituent Effects
A series of analogs sharing the N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl) core but with varied sulfonamide, pyrazole, or heteroaromatic substituents have been synthesized (Table 1). Key structural modifications include:
Table 1: Structural Analogs and Their Substituents
Key Findings :
Pharmacological Activity
Anticancer Activity:
- Thiophene derivatives with sulfonamide substituents (e.g., Compounds 6, 7, 9, and 13 from ) exhibited anti-breast cancer activity surpassing doxorubicin in vitro. The presence of a benzo[d]thiazole-thiophene core correlated with DNA intercalation and topoisomerase inhibition .
- Compound 96 () demonstrated selective cytotoxicity against melanoma cell lines, attributed to its methylbenzo[b]thiophene group enhancing hydrophobic interactions with kinase domains .
Antimicrobial Activity:
Physicochemical Properties
- Hydrogen Bonding : The pyrazole carboxamide in the main compound forms stronger hydrogen bonds (e.g., with Arg residues in kinases) compared to sulfonamide analogs, as shown in crystallographic studies .
- Solubility : Sulfonamide derivatives (e.g., Compounds 85–93) exhibit higher solubility in polar solvents (logP < 3) than carboxamide analogs (logP ~4.2) due to ionizable sulfonyl groups .
- Thermal Stability : Benzothiazole-thiophene cores with methylpyrazole substituents (main compound) show higher thermal stability (decomposition >250°C) versus morpholine-containing analogs (decomposition ~200°C) .
Research Highlights and SAR Studies
- SAR Insights :
- Pyrazole vs. Sulfonamide : Pyrazole carboxamides (main compound) exhibit superior target selectivity in kinase assays compared to sulfonamides, likely due to reduced off-target hydrogen bonding .
- Heterocyclic Additions : Isoxazole (Compound 97) and pyrimidine (Compound 88) substituents enhance antifungal activity by interacting with cytochrome P450 enzymes .
- Computational Modeling : Mercury CSD analysis () confirmed that benzo[d]thiazole-thiophene derivatives adopt planar conformations, optimizing intercalation with DNA or protein active sites .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide and its structural analogs?
- Methodology : Synthesis typically involves coupling reactions between substituted benzothiazole-thiophene intermediates and pyrazole-carboxamide precursors. For example, intermediates like 2-amino-benzothiazole derivatives are reacted with activated carbonyl groups (e.g., isocyanates or chloroformates) under basic conditions (e.g., KCO in DMF) . Solvent selection (e.g., DMF, THF) and catalyst systems (e.g., NaH for amide bond formation) are critical for yield optimization .
- Validation : Structural purity is confirmed via melting point analysis, H/C NMR, and elemental analysis (C, H, N, S) .
Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize this compound?
- Methodology : H NMR (300 MHz, d-CDCl) is used to resolve aromatic protons (δ 7.2–8.5 ppm) and confirm substitution patterns. For example, the thiophene protons exhibit distinct splitting due to coupling with adjacent groups, while the pyrazole methyl group appears as a singlet (δ ~3.8 ppm) . C NMR identifies carbonyl carbons (δ ~165 ppm) and heterocyclic carbons (δ 110–150 ppm) .
- Data Interpretation : Cross-validation with HSQC/HMBC experiments resolves ambiguities in aromatic ring connectivity .
Q. What in vitro models are suitable for preliminary evaluation of biological activity (e.g., anticancer, anti-inflammatory)?
- Methodology :
- Anticancer : Cell viability assays (MTT/WST-1) against human cancer lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α in lipopolysaccharide (LPS)-stimulated macrophages .
Advanced Research Questions
Q. How do substituent variations on the sulfonamide group influence structure-activity relationships (SAR) in this compound class?
- Case Study : Derivatives with electron-withdrawing groups (e.g., -CF, -NO) on the sulfonamide aryl ring enhance binding to enzymatic targets (e.g., anthrax lethal factor) by improving hydrophobic interactions . In contrast, bulky substituents (e.g., morpholine, pyrimidine) reduce activity due to steric hindrance .
- Experimental Design : Synthesize analogs via nucleophilic substitution (e.g., 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives) and compare IC values in enzyme inhibition assays .
Q. What computational approaches are used to study tautomerism and excited-state proton transfer in benzothiazole-containing compounds?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict ground-state tautomer stability (e.g., keto-enol equilibria). Time-resolved fluorescence spectroscopy tracks excited-state proton transfer dynamics .
- Key Findings : N-(Benzo[d]thiazol-2-yl) picolinamide exhibits preferential proton transfer from the amide NH to the benzothiazole nitrogen, critical for photophysical applications .
Q. How can crystallographic data and hydrogen-bonding patterns inform derivative design for improved target binding?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
